Thalidomide-O-C6-NHBoc chemical structure and properties.
Thalidomide-O-C6-NHBoc chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Thalidomide-O-C6-NHBoc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
Thalidomide-O-C6-NHBoc, systematically named tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a six-carbon alkyl linker terminating in a Boc-protected amine. This bifunctional nature makes it a valuable tool for the synthesis of PROTACs.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate | N/A |
| CAS Number | 2509093-23-4 | [1][2][3] |
| Molecular Formula | C₂₄H₃₁N₃O₇ | [1] |
| Molecular Weight | 473.52 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >95% (typical) | [4] |
| Storage Conditions | Store at -20°C, sealed, away from moisture. In solvent, store at -80°C for up to 6 months. | [1] |
Role in PROTAC Technology
Thalidomide-O-C6-NHBoc serves as a foundational component for constructing PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The thalidomide portion of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The terminal Boc-protected amine on the C6 linker provides a reactive handle for conjugation to a ligand that targets a protein of interest (POI).
The fundamental mechanism of a PROTAC involves bringing the target protein and the E3 ligase into close proximity, thereby facilitating the ubiquitination of the target protein and marking it for degradation by the proteasome.
Figure 1: PROTAC Mechanism of Action.
Experimental Protocols
Synthesis of Thalidomide-O-C6-NHBoc (Representative Protocol)
This protocol describes the synthesis of Thalidomide-O-C6-NHBoc from 4-hydroxythalidomide and a Boc-protected 6-carbon linker with a leaving group.
Figure 2: General Synthesis Workflow.
Materials:
-
4-Hydroxythalidomide
-
tert-butyl (6-bromohexyl)carbamate (or a similar C6 linker with a suitable leaving group)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2-3 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of tert-butyl (6-bromohexyl)carbamate (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield Thalidomide-O-C6-NHBoc.
Characterization
The identity and purity of the synthesized Thalidomide-O-C6-NHBoc should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the thalidomide aromatic and piperidine (B6355638) protons, the C6 alkyl chain protons, and the Boc protecting group protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 474.22). |
| HPLC | A single major peak indicating high purity. |
Deprotection and Conjugation to a Protein of Interest (POI) Ligand
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, Thalidomide-O-C6-NH₂. This primary amine can then be coupled to a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final PROTAC molecule.
Safety Information
Thalidomide and its derivatives are known teratogens and must be handled with extreme caution, particularly by female researchers of childbearing potential. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
